molecular formula C22H17FN2O6 B11132621 7-Fluoro-1-(4-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-(4-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11132621
M. Wt: 424.4 g/mol
InChI Key: PJLNHFOMLFKWEG-UHFFFAOYSA-N
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Description

7-Fluoro-1-(4-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: is a complex heterocyclic compound with a fused chromeno[2,3-c]pyrrole ring system. Let’s break down its structure:

    7-Fluoro: Indicates the presence of a fluorine atom at the 7th position.

    4-Nitrophenyl: Refers to the nitro-substituted phenyl group at another position.

    Tetrahydrofuran-2-ylmethyl: Describes the tetrahydrofuran ring attached to the 2-position of the chromeno[2,3-c]pyrrole core.

    1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione: The central scaffold of the compound.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Flutolanil undergoes several chemical reactions:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction of the nitro group yields corresponding amines.

    Substitution: Substitution reactions at the fluorine position are possible.

    Common Reagents and Conditions:

Scientific Research Applications

Flutolanil’s applications span multiple domains:

    Agriculture: It acts as a fungicide, protecting crops from fungal diseases.

    Medicine: Research explores its potential as an antifungal agent for human health.

    Chemical Biology: Investigating its interactions with biological macromolecules.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

    Target: Flutolanil likely inhibits fungal enzymes involved in cell wall biosynthesis or other critical processes.

    Pathways: Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

Flutolanil stands out due to its unique structure and diverse applications. Similar compounds include fenfuram , triflumizole , and fludioxonil .

Remember that research in this field is ongoing, and new findings may emerge. For in-depth exploration, consult scientific literature and specialized databases.

Properties

Molecular Formula

C22H17FN2O6

Molecular Weight

424.4 g/mol

IUPAC Name

7-fluoro-1-(4-nitrophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H17FN2O6/c23-13-5-8-17-16(10-13)20(26)18-19(12-3-6-14(7-4-12)25(28)29)24(22(27)21(18)31-17)11-15-2-1-9-30-15/h3-8,10,15,19H,1-2,9,11H2

InChI Key

PJLNHFOMLFKWEG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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